molecular formula C12H15FO2 B13062053 2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid

2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid

Cat. No.: B13062053
M. Wt: 210.24 g/mol
InChI Key: RVZLAWBQOSMBNQ-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of 4-tert-butylphenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride . The resulting intermediate can then be subjected to further reactions to introduce the fluoroacetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The fluoroacetic acid moiety can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the fluoroacetic acid group can produce fluoroethanol derivatives.

Scientific Research Applications

2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit specific enzymes by mimicking natural substrates, leading to altered metabolic pathways . The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid is unique due to the presence of both a tert-butyl group and a fluoroacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The fluoroacetic acid group provides reactivity that is not commonly found in similar compounds, while the tert-butyl group enhances stability and lipophilicity.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C12H15FO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,1-3H3,(H,14,15)

InChI Key

RVZLAWBQOSMBNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)F

Origin of Product

United States

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